molecular formula C22H23NO4 B12308747 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

Cat. No.: B12308747
M. Wt: 365.4 g/mol
InChI Key: YXGCAMANGUJGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid involves the protection of the amino group through the formation of a stable Fmoc-amino bond. This prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is unique due to its specific structure, which includes a cyclopentyl ring and an acetic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in specialized peptide synthesis applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-14-6-5-11-20(14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)

InChI Key

YXGCAMANGUJGFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.